

Introduction: The 3,4-Dihydroisoquinolin-1-one Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 5-Hydroxy-3,4-dihydro-2H-
isoquinolin-1-one

Cat. No.: B1253348

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The 3,4-dihydroisoquinolin-1-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of bioactive molecules targeting a range of conditions, including neurological disorders.^[1] Its rigid structure provides a robust framework for the strategic placement of functional groups to interact with biological targets. Recently, this scaffold has been successfully employed to develop potent inhibitors of PARP1 and PARP2, enzymes critical for DNA repair.^{[2][3][4][5]}

PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.^[3] By inhibiting PARP-mediated DNA single-strand break repair, these molecules induce synthetic lethality in cancer cells. The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series has been designed to mimic the nicotinamide moiety of NAD⁺, the natural substrate of PARP enzymes, allowing them to compete for the NAD⁺-binding site of PARP1.^[3]

Quantitative Pharmacological Data

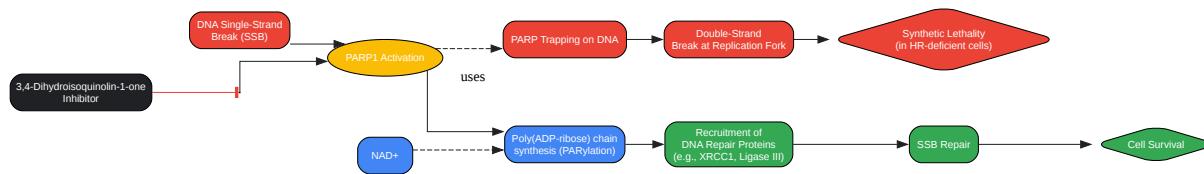
A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were synthesized and evaluated for their inhibitory activity against PARP1 and PARP2. The half-maximal inhibitory concentrations (IC₅₀) are summarized below. The lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, and its des-fluoro analog were identified as promising candidates for further preclinical development.^{[2][3]}

Compound ID	Structure	PARP1 IC50 (μ M)	PARP2 IC50 (μ M)	Selectivity Index (PARP1/PARP2)
Lead Compound	4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one	Data not specified	Data not specified	Data not specified
Des-fluoro analog	4-([1,4'-bipiperidine]-1'-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one	Data not specified	Data not specified	Data not specified
Benzamido isoquinolone 2	N/A	13.9	1.5	9.3
Isoquinolone 1b	N/A	9.0	0.15	60.0

Note: Specific IC50 values for the lead compound and its des-fluoro analog are not detailed in the referenced literature, but their promise is highlighted. The table includes data for related compounds from the same class to illustrate the scaffold's potential.[\[3\]](#)

Signaling Pathway

PARP enzymes, particularly PARP1 and PARP2, are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP1 is a clinically validated strategy in oncology.

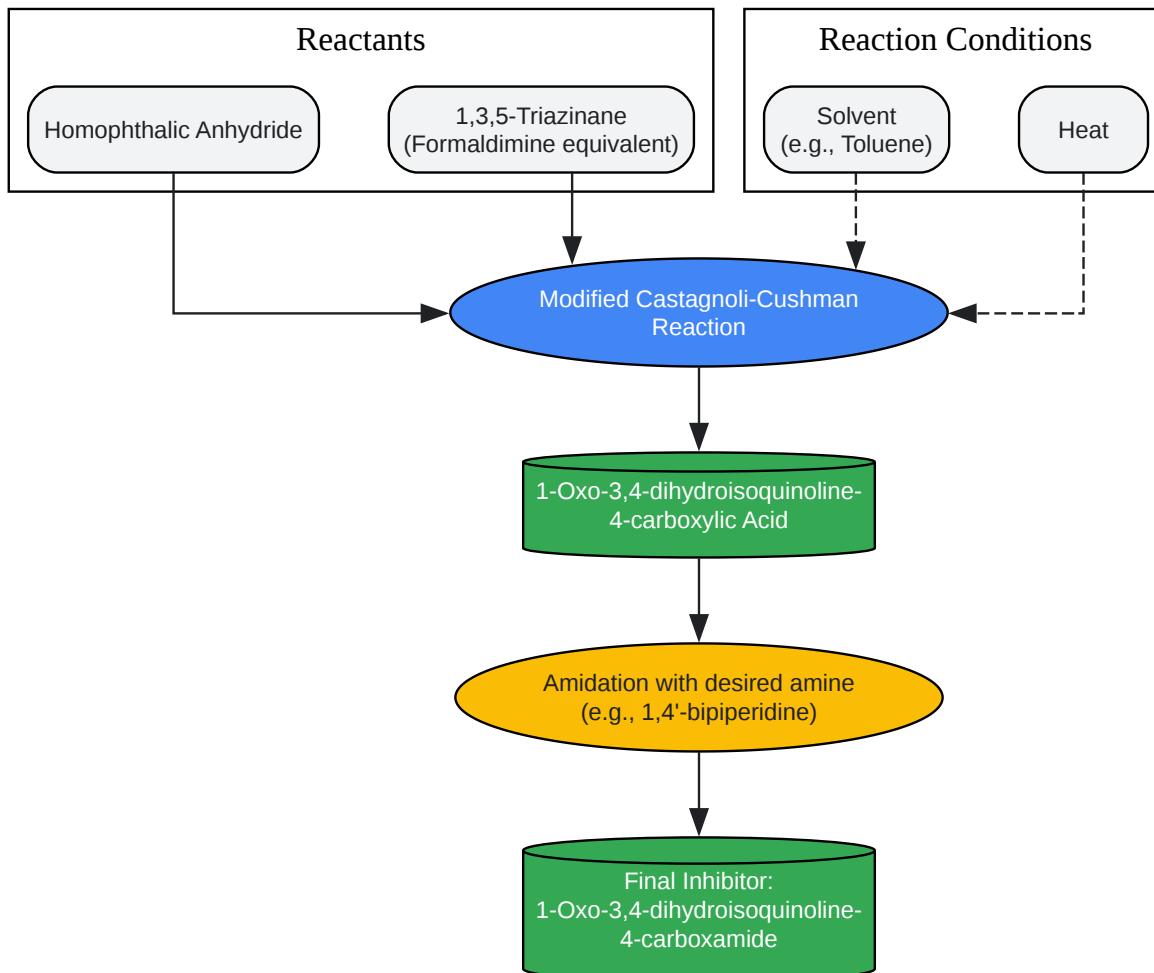
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Caption: PARP1 Inhibition and Synthetic Lethality Pathway.

Experimental Protocols

Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids

The core acid building blocks for the carboxamide inhibitors are synthesized via a modified Castagnoli-Cushman reaction.^{[2][3][6]} This multicomponent reaction provides an efficient route to the desired isoquinolone core.

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Caption: Synthetic Workflow for PARP Inhibitors.

Detailed Protocol:

- Reaction Setup: Homophthalic anhydride and a 1,3,5-triazinane (as a formaldimine synthetic equivalent) are combined in a suitable solvent, such as toluene.
- Reaction Conditions: The mixture is heated to reflux and stirred for a specified period, allowing the Castagnoli-Cushman reaction to proceed.

- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.
- Amidation: The resulting carboxylic acid is then coupled with the desired amine (e.g., 1,4'-bipiperidine) using standard peptide coupling reagents (like HATU) to form the final carboxamide inhibitor.[\[6\]](#)

In Vitro PARP Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP1 and PARP2 is determined using a commercially available colorimetric or fluorometric activity assay kit.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is proportional to the PARP enzyme activity.

Materials:

- Recombinant human PARP1 or PARP2 enzyme
- Activated DNA
- Histone-coated 96-well plates
- Biotinylated NAD⁺
- Assay buffer
- Test compounds (dissolved in DMSO)
- Streptavidin-HRP conjugate
- HRP substrate (e.g., TMB)
- Stop solution
- Plate reader

Procedure:

- Enzyme Incubation: The PARP enzyme is pre-incubated with activated DNA in the assay buffer.
- Compound Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor (vehicle control) is also included.
- Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of NAD⁺ and biotinylated NAD⁺. The plate is incubated to allow for the PARylation reaction to occur.
- Detection: The plate is washed to remove unincorporated reagents. Streptavidin-HRP is added to the wells and binds to the biotinylated ADP-ribose incorporated onto the histones.
- Signal Generation: After another wash step, the HRP substrate is added, and the colorimetric or fluorometric signal is allowed to develop.
- Measurement: The reaction is stopped, and the absorbance or fluorescence is read using a microplate reader.
- Data Analysis: The percentage of PARP inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression.

In Silico Modeling and Docking

Molecular docking simulations are performed to understand the binding mode of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide inhibitors within the NAD⁺ binding pocket of PARP1.^{[9][10]} These studies help to rationalize the observed structure-activity relationships and guide further optimization of the scaffold. The docking studies typically reveal key hydrogen bonding and hydrophobic interactions between the inhibitor and the amino acid residues of the PARP1 active site, confirming that the isoquinolone core effectively mimics the nicotinamide moiety of NAD⁺.

Conclusion

The 3,4-dihydro-2H-isoquinolin-1-one scaffold serves as a valuable starting point for the development of potent and selective PARP inhibitors. The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series, in particular, has demonstrated significant inhibitory activity against PARP1 and PARP2. The synthetic accessibility of this scaffold, coupled with favorable in vitro activity, positions it as a promising area for further investigation in the discovery of novel anticancer therapeutics. Future work should focus on obtaining a full preclinical data package for the lead compounds, including in vivo efficacy and safety profiles.

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